molecular formula C8H14N2S B8520412 2,4-Dimethyl-5-ethylaminomethylthiazole

2,4-Dimethyl-5-ethylaminomethylthiazole

Cat. No. B8520412
M. Wt: 170.28 g/mol
InChI Key: RVHWNHQPSFUSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-5-ethylaminomethylthiazole is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl-5-ethylaminomethylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-5-ethylaminomethylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Dimethyl-5-ethylaminomethylthiazole

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C8H14N2S/c1-4-9-5-8-6(2)10-7(3)11-8/h9H,4-5H2,1-3H3

InChI Key

RVHWNHQPSFUSQX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N=C(S1)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.8 g of lithium aluminum hydride and 20 mL of tetrahydrofuran were added in a 150 mL of single-neck flask equipped with a magnetic stirrer. After stirred for 0.5 to 1.0 hour under ice bath cooling, 1.5 g of N-ethyl-2,4-dimethylthiazole-5-carboxamide in 10 mL of tetrahydrofuran solution are added dropwise, and reacted at the same temperature for 0.5 to 10 hours, and then for 1 to 2 hours at room temperature. The reaction mixture was then extracted with ethyl acetate, the organic layer was separated while the aqueous layer was extracted with ethyl acetate twice. The organic phases were combined, and dried over anhydrous sodium sulfate after washed with an iced aqueous sodium chloride solution twice, then remove the solvent under reduced pressure to obtain 1.0 g of 2,4-dimethyl-5-ethylaminomethylthiazole which was used in the next step directly without purification.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N-ethyl-2,4-dimethylthiazole-5-carboxamide
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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